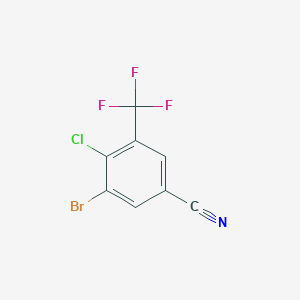

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

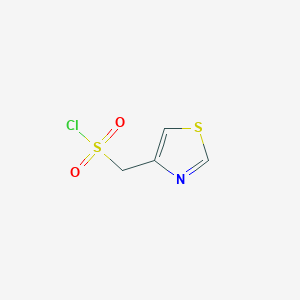

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N. It has a molecular weight of 250.02 . It is a solid or liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For instance, 3-Bromo-4-chlorobenzotrifluoride, a halogenated hydrocarbon, has been used in the preparation of functionalized arylmanganese compounds .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 250.02 . The InChI code provides further information about its molecular structure .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Facile Synthesis of Conjugated Dienes : Sodium dithionite promotes the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzenes, leading to the synthesis of conjugated dienes substituted with a terminal CF3 group. These dienes are reactive and can undergo Diels-Alder condensation to give trifluoromethylated carbocycles, demonstrating the utility of fluorinated compounds in organic synthesis (Ignatowska & Dmowski, 2006).

Electrolyte Additives for Batteries

- Enhancing Lithium-Ion Batteries : 4-(Trifluoromethyl)-benzonitrile has been used as a novel electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability of the LiNi0.5Mn1.5O4 cathode, indicating its potential to enhance battery performance (Huang et al., 2014).

Catalytic Reduction and Oxidation

- Catalytic Reduction of Dioxygen : Cobalt(III) corroles, including those with fluorinated phenyl groups, are efficient catalysts for the reduction of dioxygen, showing the role of fluorinated compounds in facilitating redox reactions (Kadish et al., 2008).

Material Science and Polymer Chemistry

- Synthesis of Fluorinated Phthalocyanines : New compounds with trifluoromethyl groups have been synthesized, including peripherally tetra-substituted phthalocyanines. These compounds exhibit unique electrochemical and spectroelectrochemical properties, highlighting the impact of fluorinated groups on the physical properties of materials (Kamiloğlu et al., 2018).

Novel Reactions and Compounds

- Bromine Trifluoride Reactions : Bromine trifluoride has been identified as a useful reagent for generating new types of reactions and compounds, showcasing the versatility of fluorine chemistry in creating novel molecular structures (Rozen et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that halogenated compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Result of Action

Similar compounds have been found to exhibit various pharmacological activities .

Action Environment

The action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, safety precautions suggest that it should be handled only in a well-ventilated area or outdoors .

Propriétés

IUPAC Name |

3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGIMMUOAMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)

![N-(3-chlorophenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2959721.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2959729.png)

![8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2959732.png)

methanone oxime](/img/structure/B2959736.png)